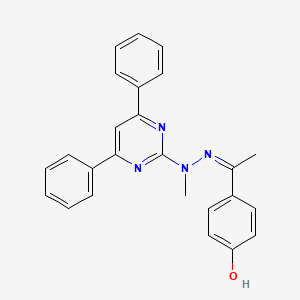
1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone, also known as HPEH, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a pyrimidine derivative that has been synthesized through various methods, and has been shown to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory prostaglandins. This inhibition may contribute to the anti-inflammatory properties of 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone. Additionally, 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition may contribute to the anti-cancer properties of 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone.
Biochemical and Physiological Effects
1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been shown to scavenge free radicals and reduce oxidative stress, which may contribute to its antioxidant properties. Additionally, 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been shown to reduce inflammation by inhibiting the production of inflammatory prostaglandins. Finally, 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been investigated for its potential use as a chemotherapeutic agent due to its ability to inhibit the activity of topoisomerase II and induce apoptosis in cancer cells.
実験室実験の利点と制限
1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has several advantages for use in lab experiments, including its relatively low cost and high purity. Additionally, 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been shown to have a range of biochemical and physiological effects, making it a versatile compound for use in various types of experiments. However, there are also some limitations to the use of 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone in lab experiments. For example, 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone. One area of interest is the development of new drugs and therapies based on the properties of 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone. For example, 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone may be investigated for its potential use as a chemotherapeutic agent or as a treatment for inflammatory diseases. Additionally, further research may be conducted to better understand the mechanism of action of 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone and its effects on various enzymes and signaling pathways in the body. Finally, new synthesis methods for 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone may be developed to improve its purity and yield.
合成法
1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone can be synthesized through a variety of methods, including the reaction of 4-hydroxyacetophenone with ethyl acetoacetate in the presence of ammonium acetate, followed by reaction with hydrazine hydrate and 4,6-diphenyl-2-pyrimidinyl chloride. Another method involves the reaction of 4-hydroxyacetophenone with hydrazine hydrate in the presence of acetic acid, followed by reaction with 4,6-diphenyl-2-pyrimidinyl chloride. These methods have been shown to yield high-quality 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone with good purity and yield.
科学的研究の応用
1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies. 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties, and has been investigated for its potential use as a chemotherapeutic agent.
特性
IUPAC Name |
4-[(Z)-N-[(4,6-diphenylpyrimidin-2-yl)-methylamino]-C-methylcarbonimidoyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c1-18(19-13-15-22(30)16-14-19)28-29(2)25-26-23(20-9-5-3-6-10-20)17-24(27-25)21-11-7-4-8-12-21/h3-17,30H,1-2H3/b28-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJWTZHSEDEERZ-VEILYXNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN(C)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N(C)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride](/img/structure/B5986214.png)
![4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}-4-ethylhexanenitrile](/img/structure/B5986222.png)
![2-(2,4-dimethoxyphenyl)-1-methyl-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B5986230.png)
![2,2-dimethyl-N-[1-(1-{5-[(methylthio)methyl]-2-furoyl}-4-piperidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5986233.png)
![3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B5986248.png)
![2-(2-hydroxyphenyl)-N'-[(5-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5986256.png)
![N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5986258.png)
![3-(2-hydroxyethyl)-4-[(2,2,2-trifluoro-1-phenylethoxy)acetyl]-2-piperazinone](/img/structure/B5986265.png)
![5-fluoro-2-(1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5986271.png)
![2-(4-methyl-6-{[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}pyrimidin-2-yl)phenol](/img/structure/B5986279.png)
![6-(3-pyridinyl)-2-(4-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5986287.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5986297.png)
![1-(2,3-difluorobenzyl)-3-{[ethyl(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B5986319.png)